N-Nitrosoanatabine (NAT) is a tobacco-specific N-nitrosamine (TSNA) found in tobacco and tobacco smoke. It is formed from the alkaloid anatabine during the curing and processing of tobacco [, ]. TSNAs are a group of potent carcinogens and NAT is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) []. NAT is primarily studied for its carcinogenic potential and its role as a biomarker for tobacco smoke exposure. Research focuses on its presence in various tobacco products, its formation mechanisms, its metabolic activation, and its potential role in tobacco-related diseases.
N-Nitrosoanatabine is derived from the alkaloid anatabine, which is present in various tobacco products. The formation of N-nitrosamines, including N-nitrosoanatabine, occurs during the curing and processing of tobacco, particularly through reactions involving nitrites and nitrates present in the tobacco leaves. This compound falls under the category of N-nitrosamines, which are known for their carcinogenic properties and are implicated in various cancers associated with tobacco use .
The synthesis of N-Nitrosoanatabine typically involves the nitrosation of anatabine. A common method includes the following steps:
The synthesis can be optimized by controlling parameters such as temperature, pH, and reaction time to enhance yield and purity.
N-Nitrosoanatabine has a complex molecular structure characterized by a nitroso group attached to the anatabine framework. Its systematic name is 1-nitroso-1,2,3,4-tetrahydro-2,3'-bipyridyl. Key structural features include:
Spectroscopic data, including nuclear magnetic resonance and mass spectrometry, confirm its structure and provide insights into its chemical behavior .
N-Nitrosoanatabine participates in various chemical reactions typical of nitrosamines:
These reactions underscore its potential carcinogenic effects when introduced into biological systems.
The mechanism of action for N-nitrosoanatabine involves its conversion into reactive intermediates that interact with cellular macromolecules:
Research indicates that N-nitrosoanatabine acts similarly to other tobacco-specific nitrosamines in promoting tumorigenesis through these mechanisms .
N-Nitrosoanatabine exhibits several notable physical and chemical properties:
These properties influence its handling and storage conditions in laboratory settings .
N-Nitrosoanatabine has limited applications outside research due to its toxicological profile:
Despite its potential applications in research, strict regulations govern its use due to safety concerns related to carcinogenicity .
N-Nitrosoanatabine is a chemically stable nitrosamine derivative formed exclusively in Nicotiana species and processed tobacco products. Structurally, it results from the nitrosation of anatabine—a secondary alkaloid naturally present in tobacco leaves. N-Nitrosoanatabine belongs to the tobacco-specific nitrosamine (Tobacco-Specific Nitrosamine) class, characterized by their origin from tobacco alkaloids (e.g., nicotine, nornicotine, anatabine, anabasine) during curing and processing [1] [6]. Tobacco-Specific Nitrosamines are classified as Group 1 (carcinogenic to humans) or Group 2 (probably carcinogenic) agents by the International Agency for Research on Cancer. While N-Nitrosoanatabine itself is categorized as a Group 2 carcinogen, it frequently coexists with more potent carcinogens like N-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in tobacco matrices [2] [5]. Analytical studies using isotope dilution liquid chromatography–tandem mass spectrometry consistently identify N-Nitrosoanatabine as one of the four predominant Tobacco-Specific Nitrosamines in tobacco and tobacco smoke, alongside N-Nitrosoanabasine, N-Nitrosonornicotine, and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (the primary metabolite of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone) [1] [6].
The enantiomeric composition of N-Nitrosoanatabine provides insight into its formation pathways. Chiral stationary phase gas chromatography analyses reveal that (S)-N-Nitrosoanatabine constitutes approximately 82.6% ± 1.44% of total N-Nitrosoanatabine in commercial tobacco products [10]. This predominance of the S-enantiomer aligns closely with the enantiomeric distribution of its precursor alkaloid, anatabine, supporting an in planta precursor-to-product relationship rather than post-harvest artifact formation. Quantitatively, N-Nitrosoanatabine occurs in substantial concentrations across diverse tobacco products, though typically lower than N-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone [1] [6].
Table 1: Representative Concentrations of N-Nitrosoanatabine in Tobacco Products
Tobacco Product Category | Mean Concentration (Range, ng/g dry weight) | Primary Measurement References |
---|---|---|
Moist Snuff | 850 - 2,100 | [1] [10] |
Chewing Tobacco | 600 - 1,800 | [10] |
Cigarette Tobacco | 200 - 750 | [6] [10] |
Electronic Cigarettes | Trace amounts (< 10) | [2] [9] |
The identification of N-Nitrosoanatabine emerged during the broader scientific investigation into tobacco constituents and their health implications in the mid-20th century. While nicotine's isolation dates back to the early 19th century, systematic characterization of tobacco alkaloids and their derivatives accelerated post-1950 following epidemiological links between tobacco use and cancer. The presence of nitrosamines in tobacco was first suspected in the 1960s, but conclusive evidence and specific identification required advanced analytical methodologies like gas chromatography-mass spectrometry [7]. N-Nitrosoanatabine was unequivocally identified as a constituent of tobacco smoke and smokeless tobacco in the 1970s alongside other Tobacco-Specific Nitrosamines, marking a significant milestone in understanding tobacco's carcinogenic potential beyond polycyclic aromatic hydrocarbons and tar [2] [7].
Historical evidence suggests unintentional human exposure to N-Nitrosoanatabine predates modern scientific discovery. Archaeological findings, such as tobacco leaf fragments in the tomb of Ramses II (1279-1213 BCE) and nicotine metabolites in Egyptian mummies, imply ancient consumption of tobacco-like plants [8]. While direct evidence of N-Nitrosoanatabine in these ancient samples is lacking due to decomposition, the presence of its alkaloid precursor, anatabine, supports potential endogenous nitrosation. The ritualistic and medicinal use of tobacco by indigenous peoples in the Americas, as documented post-Columbian contact (1492 onwards), involved practices like chewing and snuffing that would have facilitated alkaloid nitrosation, albeit unknowingly exposing users to N-Nitrosoanatabine [8] [10].
Key milestones in N-Nitrosoanatabine research include:
N-Nitrosoanatabine serves as a critical biomarker for assessing exposure to tobacco and tobacco smoke, particularly in distinguishing between different types of tobacco product use. Population-level biomonitoring, exemplified by the Population Assessment of Tobacco and Health Study Wave 1 (2013-2014), measures urinary N-Nitrosoanatabine alongside other Tobacco-Specific Nitrosamines to evaluate exposure differentials. This study demonstrated significantly lower geometric mean urinary N-Nitrosoanatabine concentrations in exclusive electronic cigarette users (comparable to non-users) compared to exclusive smokeless tobacco users and exclusive combustible tobacco users [1] [6]. Such data informs regulatory science by objectively quantifying reduced exposure potential of novel nicotine delivery systems relative to conventional tobacco. Furthermore, geographic exposure variability is evident; meta-analyses of Chinese provinces show marked regional differences in N-Nitrosoanatabine intake due to varying tobacco consumption patterns and tobacco blend compositions [4].
Table 2: N-Nitrosoanatabine Intake and Research Implications Across Populations
Research Context | Key Findings on N-Nitrosoanatabine | Public Health Relevance |
---|---|---|
Biomarker in Population Studies | Detected in 100% of exclusive smokeless tobacco users' urine; Levels correlate with frequency of use [1] [6] | Enables objective monitoring of tobacco exposure patterns and evaluation of harm reduction policies |
Regional Exposure Assessment (China) | Higher intake in provinces with prevalent smokeless tobacco use; Varies 2-5 fold geographically [4] | Identifies high-risk populations for targeted interventions |
Mechanistic Research | Forms DNA adducts in vitro; Promotes oxidative stress/inflammation pathways [3] [10] | Elucidates molecular contributions to tobacco-related diseases beyond established carcinogens |
Tobacco Product Regulation | Lower levels in modern Swedish snus vs. traditional products [9] | Guides product standards for Tobacco-Specific Nitrosamine reduction |
Beyond its utility as an exposure marker, N-Nitrosoanatabine contributes mechanistically to understanding tobacco-related pathologies. While less intrinsically potent than N-Nitrosonornicotine or 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone in carcinogenicity bioassays, N-Nitrosoanatabine undergoes metabolic activation by cytochrome P450 enzymes, leading to reactive diazonium ions capable of forming DNA adducts [10]. These adducts, detected in in vitro systems and animal models, induce mutagenic events potentially contributing to carcinogenesis. Emerging evidence also implicates N-Nitrosoanatabine in non-carcinogenic tobacco effects. In vitro studies indicate it enhances reactive oxygen species production and inflammatory cytokine release in human cells, suggesting a plausible role in tobacco-associated conditions like insulin resistance, accelerated atherosclerosis, and chronic obstructive pulmonary disease [3] [9]. Consequently, N-Nitrosoanatabine is increasingly incorporated into toxicological risk assessment frameworks for tobacco products. Its measurement informs regulatory actions by agencies like the United States Food and Drug Administration Center for Tobacco Products and international bodies mandating lowering of Tobacco-Specific Nitrosamine levels in commercial tobacco [1] [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7